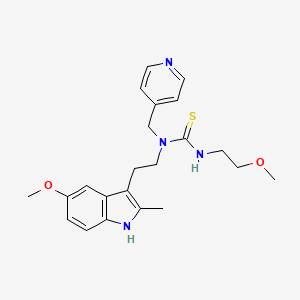

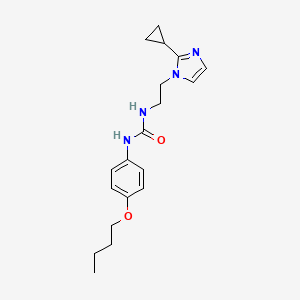

![molecular formula C19H19FN2O3S2 B2506788 4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 869069-88-5](/img/structure/B2506788.png)

4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

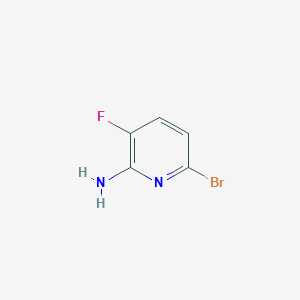

The compound "4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and for their therapeutic applications, such as in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain . The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity for certain targets, such as cyclooxygenase-2 (COX-2) .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a key intermediate, which is then further modified to introduce various substituents that can affect the biological activity of the final compound. For example, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involves the introduction of substituents at the ortho position to the sulfonamide group on the phenyl ring . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the preparation of substituted benzaldehydes, which are then used to create the desired sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The introduction of a fluorine atom can significantly affect the molecule's binding affinity and selectivity for its target enzymes. For instance, the presence of a fluorine atom in the ortho position to the sulfonamide group has been found to preserve COX-2 potency and increase COX-1/COX-2 selectivity . The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the intermolecular interactions and packing patterns that contribute to their stability and reactivity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, Schiff base formation is a common reaction involving benzenesulfonamides, where an amino group on the sulfonamide reacts with an aldehyde to form an imine . The reactivity of these compounds can also be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the acidity of the molecule and its interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. The introduction of substituents like fluorine, methoxy, or methyl groups can alter these properties, which in turn can affect the compound's biological activity and pharmacokinetics. For instance, the presence of a fluorine atom can increase the acidity of the phenol moiety, which may enhance the compound's ability to interact with biological targets . The crystallographic analysis provides insights into the solid-state properties of these compounds, such as their crystal packing and hydrogen bonding patterns .

科学的研究の応用

Photodynamic Therapy Applications

The compound is related to the field of photodynamic therapy (PDT), particularly in the development of photosensitizers. A study on zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including structures similar to 4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide, highlighted their potential in PDT. These compounds showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides have been studied for their inhibitory effects on kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. Compounds structurally related to this compound were found to be high-affinity inhibitors, offering insights into potential therapeutic applications (Röver et al., 1997).

Anticancer Agent Development

A series of benzenesulfonamides with modifications similar to the compound have been synthesized and tested for cytotoxicity and tumor specificity. Some derivatives exhibited promising cytotoxic activities, suggesting their potential in anticancer agent development (Gul et al., 2016).

COX-2 Inhibition for Anti-inflammatory Applications

Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties explored their cyclooxygenase-2 (COX-2) inhibitory activities. This work provides a foundation for developing COX-2 specific inhibitors, relevant to compounds like this compound, for potential anti-inflammatory applications (Pal et al., 2003).

特性

IUPAC Name |

4-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S2/c1-13-18(26-19(22-13)14-3-7-16(25-2)8-4-14)11-12-21-27(23,24)17-9-5-15(20)6-10-17/h3-10,21H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJFFWUHYLKMHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2506710.png)

![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)

![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2506728.png)